molecular formula C10H10ClN5 B12462950 2-Chloro-4-(pyrrolidin-1-yl)pteridine

2-Chloro-4-(pyrrolidin-1-yl)pteridine

Cat. No.: B12462950
M. Wt: 235.67 g/mol
InChI Key: AVSAJVMOXGXVDJ-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyrrolidin-1-yl)pteridine is a heterocyclic compound that features a pteridine core substituted with a chloro group at the second position and a pyrrolidinyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)pteridine typically involves the reaction of 2-chloropteridine with pyrrolidine under specific conditions. One common method includes:

    Starting Materials: 2-chloropteridine and pyrrolidine.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol, under reflux conditions.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

    Procedure: The 2-chloropteridine is dissolved in the solvent, and pyrrolidine is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyrrolidin-1-yl)pteridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The pyrrolidinyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pteridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-4-(pyrrolidin-1-yl)pteridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe for studying biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(pyrrolidin-1-yl)pteridine involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The chloro group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a pyrimidine core.

    2-Chloro-4-(pyrrolidin-1-yl)quinazoline: Another similar compound with a quinazoline core.

    2-Chloro-4-(pyrrolidin-1-yl)benzene: A simpler structure with a benzene core.

Uniqueness

2-Chloro-4-(pyrrolidin-1-yl)pteridine is unique due to its pteridine core, which provides distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

2-chloro-4-pyrrolidin-1-ylpteridine

InChI

InChI=1S/C10H10ClN5/c11-10-14-8-7(12-3-4-13-8)9(15-10)16-5-1-2-6-16/h3-4H,1-2,5-6H2

InChI Key

AVSAJVMOXGXVDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC3=NC=CN=C32)Cl

Origin of Product

United States

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